An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthetic methodologies, and its role in the development of novel therapeutics, particularly in cancer research and inflammation.
Core Properties of 1-Tosylpiperidin-4-one
1-Tosylpiperidin-4-one, also known by its IUPAC name 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33439-27-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | [1] |
| Synonyms | N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone | [1] |
| Solubility | >38 µg/mL in aqueous solution at pH 7.4 | [1] |
| Appearance | White to off-white solid |
Safety and Handling
1-Tosylpiperidin-4-one is classified as harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, and P501.[1]
Synthesis and Experimental Protocols
The synthesis of 1-Tosylpiperidin-4-one is typically achieved through the tosylation of 4-piperidone. The following is a general experimental protocol.
Synthesis of 1-Tosylpiperidin-4-one from 4-Piperidone
This procedure involves the reaction of 4-piperidone with p-toluenesulfonyl chloride in the presence of a base.
Materials:
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4-Piperidone hydrochloride
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or pyridine
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.
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Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 1-Tosylpiperidin-4-one.
Caption: General workflow for the synthesis of 1-Tosylpiperidin-4-one.
Key Reactions and Transformations
The ketone functionality of 1-Tosylpiperidin-4-one makes it a versatile intermediate for a variety of chemical transformations, including reductive amination and the Wittig reaction, to introduce molecular diversity.
Reductive Amination
Reductive amination of 1-Tosylpiperidin-4-one with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted 4-amino-1-tosylpiperidine derivatives.
Caption: Workflow for the reductive amination of 1-Tosylpiperidin-4-one.
Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an alkene. Reaction of 1-Tosylpiperidin-4-one with a phosphorus ylide generates a 4-alkylidene-1-tosylpiperidine derivative.
Caption: Workflow for the Wittig reaction of 1-Tosylpiperidin-4-one.
Applications in Drug Discovery and Development
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tosyl group in 1-Tosylpiperidin-4-one serves as a versatile handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Anticancer Applications
Derivatives of piperidin-4-one have shown significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
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MDM2-p53 Interaction Inhibition: Certain piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. By blocking this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

